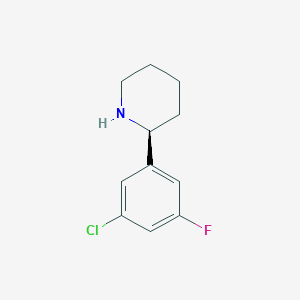

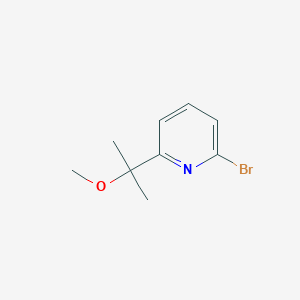

![molecular formula C28H20O8 B2380757 13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione CAS No. 375359-23-2](/img/structure/B2380757.png)

13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a useful research compound. Its molecular formula is C28H20O8 and its molecular weight is 484.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Die Trimethoxyphenyl (TMP)-Funktionsgruppe, die in dieser Verbindung vorhanden ist, wurde mit Antitumoraktivität in Verbindung gebracht. Forscher haben herausgefunden, dass TMP-Derivate Enzyme wie Taq-Polymerase und Telomerase hemmen, was möglicherweise das Wachstum von Krebszellen beeinflusst . Weitere Studien sind erforderlich, um den Wirkmechanismus und das Potenzial als Antitumormittel zu untersuchen.

Photokatalyse und Nanostrukturen

Die Selbstorganisation von 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin (TTOP) in einer Mischung aus Tetrahydrofuran (THF) und Wasser führt zu faszinierenden Nanostrukturen. Diese Aggregate zeigen photokatalytische Aktivität, die für den Abbau organischer Verbindungen genutzt werden könnte . Das Verständnis des Selbstorganisationsverhaltens und die Optimierung der photokatalytischen Eigenschaften könnten zu praktischen Anwendungen führen.

Biologische Aktivität und Pharmakophor

Die 3,4,5-TMP-Einheit dient als kritischer Pharmakophor in verschiedenen Verbindungen. Über Combretastatin-Derivate hinaus wurde sie in zahlreichen bioaktiven Molekülen berichtet. Beispielsweise löst sie die Aktivierung von Caspasen aus, reguliert das ERK2-Protein herunter und hemmt die Phosphorylierung von ERKs . Forscher untersuchen weiterhin das Potenzial in der Wirkstoffentwicklung.

Chemische Synthese

Die einzigartige Struktur der Verbindung bietet Möglichkeiten für die chemische Synthese. Forscher haben neue Derivate hergestellt, indem sie 3,4,5-Trimethoxyzimtsäureamid an 1,2,3-Triazole gekoppelt haben. Diese Derivate zeigen interessante Eigenschaften und könnten Anwendungen in der medizinischen Chemie finden .

Naturstoffforschung

Naturstoffe inspirieren oft die Arzneimittelforschung. Die natürliche Herkunft und die einzigartige Struktur der Verbindung machen sie zu einem interessanten Kandidaten für weitere Untersuchungen. Forscher könnten ihr Potenzial als Leitverbindung für die Entwicklung neuer Medikamente untersuchen.

Zusammenfassend lässt sich sagen, dass 3,4,5-Trimethoxyphenylessigsäure in verschiedenen Bereichen, von der Krebsforschung bis zur Materialwissenschaft, vielversprechend ist. Ihre vielseitigen Eigenschaften rechtfertigen weitere Untersuchungen und Anwendungen. 🌟

Wirkmechanismus

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in cellular processes such as cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

Tmp-bearing compounds have been reported to inhibit their targets effectively . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization .

Biochemical Pathways

Tmp-bearing compounds have been known to impact a variety of biochemical pathways due to their broad range of targets . For example, by inhibiting tubulin, these compounds can affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Tmp-bearing compounds have demonstrated a wide range of bioactivity effects, including notable anti-cancer effects . They have also shown promising anti-fungal, anti-bacterial, and antiviral activities, as well as significant efficacy against various parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Eigenschaften

IUPAC Name |

13-(3,4,5-trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O8/c1-31-19-12-14(13-20(32-2)26(19)33-3)21-22-24(15-8-4-6-10-17(15)34-27(22)29)36-25-16-9-5-7-11-18(16)35-28(30)23(21)25/h4-13,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEVDVOVJQOHGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

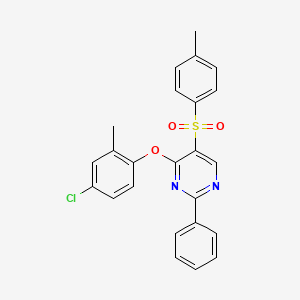

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2380684.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)

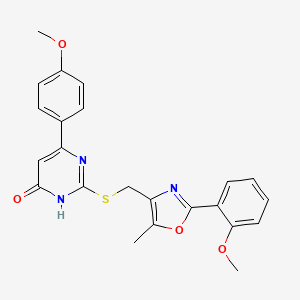

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)